Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, an oral anticoagulant that inhibits factor Xa, a crucial component in the coagulation cascade. This compound is primarily utilized in pharmacokinetic studies and therapeutic drug monitoring due to its unique properties and ability to provide insights into drug metabolism and interactions. Rivaroxaban itself is extensively used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.
Rivaroxaban-13C6 can be synthesized from its parent compound, rivaroxaban, through isotopic labeling processes. The use of stable isotopes such as carbon-13 allows researchers to trace the compound's behavior in biological systems without altering its chemical properties significantly.
Rivaroxaban-13C6 falls under the category of direct oral anticoagulants (DOACs) and is specifically classified as a factor Xa inhibitor. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of rivaroxaban-13C6 involves the incorporation of six carbon-13 atoms into the molecular structure of rivaroxaban. Various synthetic routes have been explored, but one notable method includes:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity. For example, using acetonitrile as a solvent can enhance solubility and reaction kinetics, while maintaining a controlled environment minimizes side reactions.
The molecular formula for rivaroxaban-13C6 is C19H18ClN3O5S, where six hydrogen atoms are replaced with carbon-13 isotopes. This isotopic substitution does not significantly alter the chemical properties but allows for precise tracking in analytical studies.
Rivaroxaban-13C6 undergoes similar chemical reactions as its non-labeled counterpart. Key reactions include:
Analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed to study these reactions quantitatively, allowing for detailed analysis of metabolic pathways.
Rivaroxaban exerts its anticoagulant effect by directly inhibiting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin clots.
Rivaroxaban-13C6 serves multiple scientific purposes:
Rivaroxaban-13C6 (CAS 1261392-59-9) is a carbon-13 labeled isotopologue of the direct Factor Xa inhibitor rivaroxaban. Its molecular formula is C1313C6H18ClN3O5S, with a molecular weight of 441.84 g/mol – 6 mass units higher than unlabeled rivaroxaban (435.9 g/mol) due to the substitution of six 12C atoms with 13C isotopes. The isotopic enrichment is typically ≥99% 13C, ensuring minimal natural isotope interference in analytical applications [4] [7]. The 13C atoms are incorporated at the morpholinophenyl ring system, maintaining the molecule's stereochemical integrity as evidenced by the conserved (S)-configuration at the oxazolidinone chiral center [7] [9]. This strategic labeling preserves the compound's physicochemical behavior while creating a distinct mass signature.
Table 1: Structural Identifiers of Rivaroxaban-13C6
Property | Value |
---|---|
CAS Registry Number | 1261392-59-9 |
IUPAC Name | (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl-1,2,3,4,5,6-13C6)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |
Synonyms | [13C6]-Rivaroxaban; Rivaroxaban-13C6 |
Molecular Formula | C1313C6H18ClN3O5S |
Exact Mass | 441.93532 Da |
Isotopic Distribution | ≥99% 13C at designated positions |
Chiral Centers | (S)-configuration at C5 (oxazolidinone) |
The compound typically appears as a solid with solubility profiles matching unlabeled rivaroxaban in methanol/water (50:50) and acidic methanol solutions [1] [4]. This identical solubility ensures co-elution with the native analyte during chromatographic separation, a critical requirement for effective internal standardization.
Stable isotope-labeled internal standards like rivaroxaban-13C6 are indispensable for achieving high-fidelity quantitation in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 13C6 label provides three essential functions: (1) Compensation for matrix effects by co-eluting with the analyte, (2) Correction for extraction efficiency variations during sample preparation, and (3) Distinction from native analyte via mass differential without chromatographic resolution shifts [2] [3].
Validation studies demonstrate rivaroxaban-13C6 enables quantification of rivaroxaban in human plasma with exceptional precision. When incorporated into UPLC-MRM (multiple reaction monitoring) methods, it achieves:
Table 2: Analytical Performance Using Rivaroxaban-13C6 in Validated Methods
Parameter | Performance with Rivaroxaban-13C6 |
---|---|
Linear Range | 0.8–800 μg/L (r >0.99) |
LOD (Plasma Matrix) | 0.34 μg/L |
LLOQ (Plasma Matrix) | 0.54 μg/L |
Intra-assay CV | <6% |
Inter-assay CV | <9% |
Accuracy | <5% inaccuracy |
Ion Suppression | No significant suppression at elution times |
Stability | Stable in citrate plasma at -20°C, 4°C, RT ≥1 week |
The isotopic standard's utility is particularly evident when compared to functional coagulation assays. While anti-Xa assays show correlation (rs=0.98) with rivaroxaban concentrations, they suffer from cross-reactivity with other anticoagulants and limited sensitivity below 30 μg/L. LC-MS/MS with rivaroxaban-13C6 provides absolute specificity unaffected by co-medications like heparin or direct thrombin inhibitors [2] [8]. This specificity is crucial in emergency scenarios where multiple anticoagulants may be present.
The synthesis of rivaroxaban-13C6 involves incorporating 13C-labeled precursors at the morpholinophenyl moiety early in the synthetic pathway. Manufacturers typically use benzene-13C6 as the starting material, which undergoes sequential transformations including Friedel-Crafts acylation, nucleophilic substitution, and stereoselective cyclization to construct the oxazolidinone-thiophene scaffold [7] [10]. Advanced techniques like preparative chiral chromatography ensure enantiomeric purity >99.9% for the (S)-isomer, the pharmacologically active form [9].
Rigorous characterization employs orthogonal analytical techniques:
Commercial suppliers provide comprehensive Certificates of Analysis specifying:
Table 3: Commercial Specifications of Rivaroxaban-13C6
Supplier | Catalog Number | Purity | Isotopic Enrichment | Packaging | Price (USD) |
---|---|---|---|---|---|
TRC | R538003 | >98% | ≥99% 13C | 10mg | $10,725 |
TRC | R538003 | >98% | ≥99% 13C | 25mg | $16,225 |
Shimadzu | C2139 | >98% | ≥99% 13C | Custom | Unspecified |
BOC Sciences | BLP-004146 | >98% | ≥99% 13C | Custom | Unspecified |
Stability studies confirm the compound remains stable for ≥1 year when stored desiccated at -20°C, though accelerated degradation studies show increased susceptibility to photodegradation compared to unlabeled rivaroxaban due to the kinetic isotope effect [4] [7]. This necessitates strict storage protocols for analytical applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: